molecular formula C8H8BrNO2 B1418663 Ethyl 4-bromopicolinate CAS No. 62150-47-4

Ethyl 4-bromopicolinate

Cat. No. B1418663
CAS RN: 62150-47-4
M. Wt: 230.06 g/mol
InChI Key: ATVHAWNFNGFPEM-UHFFFAOYSA-N
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Description

Ethyl 4-bromopicolinate is a chemical compound with the CAS Number: 62150-47-4 . It has a linear formula of C8H8BrNO2 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromopicolinate is represented by the InChI code: 1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 . Its molecular weight is 230.06 .


Physical And Chemical Properties Analysis

Ethyl 4-bromopicolinate has a density of 1.5±0.1 g/cm3, a boiling point of 299.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.9±3.0 kJ/mol, a flash point of 134.8±21.8 °C, and an index of refraction of 1.545 . The compound has 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Building Blocks

  • Synthesis Techniques: The synthesis of oligopyridines with carboxylate and bromomethyl groups, using ethyl 4-bromopicolinate, is achieved through Stille cross-coupling. This process involves bromopicolines and yields bipyridine and terpyridine cores efficiently (Bedel, Ulrich, Picard, & Tisnés, 2002).
  • Building Block for Pharmaceuticals and Agrochemicals: Ethyl 4-bromopicolinate serves as a precursor for building blocks like 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters. These compounds are crucial for synthesizing biologically relevant targets and are used in pharmaceuticals and agrochemicals (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Chemical Transformations and Reactions

  • Chemical Modification: Ethyl 4-bromopicolinate is involved in the formation of various derivatives like N2-substituted acetic acids, which are subsequently converted to esters and amides. These derivatives showcase the versatility of ethyl 4-bromopicolinate in chemical transformations (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).
  • Role in Synthesis of Monoamine Oxidase Inhibitors: The compound plays a significant role in synthesizing potential monoamine oxidase inhibitors by facilitating the preparation of various substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) (Misra, Dwivedi, & Parmar, 1980).

Educational and Research Applications

  • Teaching and Research Studies: Ethyl 4-bromopicolinate and related compounds are used as case studies in teaching chemistry, illustrating research methodologies and encouraging student engagement in exploratory and practical research approaches (Li-rong, 2010).

Safety And Hazards

Ethyl 4-bromopicolinate is labeled with the GHS07 pictogram and has a signal word of warning . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVHAWNFNGFPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657716
Record name Ethyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromopicolinate

CAS RN

62150-47-4
Record name Ethyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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